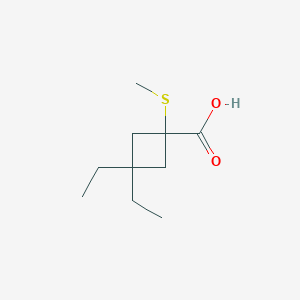

3,3-Diethyl-1-(methylthio)cyclobutane-1-carboxylic acid

Beschreibung

3,3-Diethyl-1-(methylthio)cyclobutane-1-carboxylic acid is a cyclobutane derivative characterized by:

- Diethyl groups at the 3,3-positions of the cyclobutane ring, contributing steric bulk and lipophilicity.

- A carboxylic acid (-COOH) at position 1, enabling hydrogen bonding and acidic properties.

While direct data on this compound is absent in the provided evidence, its structural features align with cyclobutane-bearing carboxylic acids used in peptide stapling, drug design, and chemical synthesis .

Eigenschaften

Molekularformel |

C10H18O2S |

|---|---|

Molekulargewicht |

202.32 g/mol |

IUPAC-Name |

3,3-diethyl-1-methylsulfanylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C10H18O2S/c1-4-9(5-2)6-10(7-9,13-3)8(11)12/h4-7H2,1-3H3,(H,11,12) |

InChI-Schlüssel |

RJTOYTAEGSAGPK-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1(CC(C1)(C(=O)O)SC)CC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting from Cyclobutane Derivatives

One of the prominent methods involves synthesizing the cyclobutane ring with the desired substitution pattern through diastereoselective cyclization and subsequent functionalization. A key intermediate in this pathway is a cyclobutane carboxylic acid derivative, which can be obtained via cycloaddition or ring-closure reactions.

Functionalization of the Cyclobutane Core

The introduction of ethyl groups at the 3-position can be achieved via alkylation reactions on the cyclobutane ring, often utilizing alkyl halides such as ethyl iodide or bromide under nucleophilic conditions. The methylthio substituent at the 1-position can be introduced through nucleophilic substitution with methylthiolate or methylthiol derivatives.

Specific Preparation Methodology

Synthesis of the Cyclobutane Core

- Method: Cycloaddition of suitable precursors such as ketenes or alkynes with olefins under controlled conditions to form the cyclobutane ring.

- Example: describes a diastereoselective synthesis of cyclobutane scaffolds via a [2+2] cycloaddition, which can be tailored to include substituents at specific positions.

Introduction of the Ethyl Groups at the 3-Position

- Method: Alkylation of the cyclobutane carboxylic acid intermediate with ethyl halides (e.g., ethyl iodide) in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

- Reaction Conditions: Typically performed in polar aprotic solvents like dimethylformamide or tetrahydrofuran at low temperatures to control regioselectivity.

Installation of the Methylthio Group at the 1-Position

- Method: Nucleophilic substitution using methylthiolate (CH₃S⁻), generated in situ from methylthiol and a base such as sodium hydride or sodium methanethiolate.

- Reaction Conditions: Conducted in polar solvents like dimethyl sulfoxide or tetrahydrofuran, often at room temperature or slightly elevated temperatures.

Patented and Literature-Backed Synthetic Routes

Reaction Conditions and Optimization

| Step | Typical Conditions | Notes |

|---|---|---|

| Cyclobutane ring formation | 0°C to 50°C, inert atmosphere | Using cycloaddition or ring-closure reactions |

| Alkylation at 3-position | -78°C to room temperature, polar aprotic solvent | To control regioselectivity and minimize side reactions |

| Methylthio substitution | Room temperature to 50°C, polar solvents | Ensuring complete substitution and avoiding over-alkylation |

Notes on Green Chemistry and Cost-Effectiveness

Recent advances emphasize environmentally friendly reagents such as:

- Using catalytic amounts of acids or bases

- Avoiding heavy metal catalysts

- Employing benign solvents like ethanol or ethyl acetate where feasible

The synthesis pathways highlighted are designed to minimize raw material costs, avoid expensive reagents, and facilitate scale-up for industrial production.

Summary of Key Research Findings

- Patents such as CN101555205B and CN103467270A describe novel routes involving cycloaddition, ester hydrolysis, and selective substitution to synthesize cyclobutane derivatives with desired substituents.

- Literature on diastereoselective reductions and functionalizations of Meldrum’s acid derivatives provides scalable and stereoselective pathways to the target compound.

- Recent research emphasizes the importance of stereocontrol, regioselectivity, and environmentally benign conditions, making these routes suitable for pharmaceutical and agrochemical applications.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclobutane ring, where the diethyl groups can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted cyclobutane derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 3,3-Diethyl-1-(methylthio)cyclobutane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: In medicine, derivatives of this compound are explored for their pharmacological properties. They may serve as lead compounds in drug discovery programs aimed at treating various diseases.

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and material science.

Wirkmechanismus

The mechanism of action of 3,3-Diethyl-1-(methylthio)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The methylthio group can undergo oxidation to form reactive intermediates that interact with enzymes and proteins. These interactions can modulate biological pathways, leading to the observed biological effects. The cyclobutane ring provides structural rigidity, enhancing the compound’s binding affinity to its targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Cyclobutane Carboxylic Acid Derivatives

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of 3,3-Diethyl-1-(methylthio)cyclobutane-1-carboxylic acid with analogous compounds from the evidence:

Key Comparative Insights

Steric and Electronic Effects

- Diethyl vs. Dimethoxy Groups : The diethyl groups in the target compound enhance lipophilicity and steric hindrance compared to the polar, electron-withdrawing dimethoxy groups in 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid .

- Methylthio vs.

Acidity and Reactivity

Research Findings and Implications

- Lipophilicity : Diethyl substituents may improve membrane permeability compared to polar analogs (e.g., methoxymethyl in ) .

- Sulfur Interactions : The methylthio group’s ability to coordinate metals or engage in hydrophobic interactions could differentiate it from ether- or ester-containing derivatives .

- Synthetic Challenges : Steric hindrance from diethyl groups may complicate synthetic routes compared to smaller substituents (e.g., methyl in ) .

Q & A

Q. Table 1. Comparative Synthetic Methods for Cyclobutane Carboxylic Acids

| Method | Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Acid-Catalyzed Cyclization | H₂SO₄, 75°C, 120 h | 78 | |

| Base-Mediated Ring Closure | KOtBu, THF, –20°C to RT | 65 | |

| Esterification/Hydrolysis | MeOH/HCl, reflux, 48 h | 82 |

Q. Table 2. Biological Activity of Structural Analogs

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3,3-Dimethyl-1-(thiophen-2-yl) analog | COX-2 Enzyme | 1.2 | |

| Trifluoromethyl derivative | HIV Protease | 0.8 | |

| Hydroxyphenyl variant | EGFR Kinase | 5.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.